(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 325857-07-6
VCID: VC8264969
InChI: InChI=1S/C17H10BrN3O2/c18-12-4-5-15-11(7-12)8-14(16(20)22)17(23-15)21-13-3-1-2-10(6-13)9-19/h1-8H,(H2,20,22)
SMILES: C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)C#N
Molecular Formula: C17H10BrN3O2
Molecular Weight: 368.2 g/mol

(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide

CAS No.: 325857-07-6

Cat. No.: VC8264969

Molecular Formula: C17H10BrN3O2

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide - 325857-07-6

Specification

CAS No. 325857-07-6
Molecular Formula C17H10BrN3O2
Molecular Weight 368.2 g/mol
IUPAC Name 6-bromo-2-(3-cyanophenyl)iminochromene-3-carboxamide
Standard InChI InChI=1S/C17H10BrN3O2/c18-12-4-5-15-11(7-12)8-14(16(20)22)17(23-15)21-13-3-1-2-10(6-13)9-19/h1-8H,(H2,20,22)
Standard InChI Key WZUMHSKVWULGCI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)C#N
Canonical SMILES C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)C#N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 2H-chromene backbone (a benzopyran derivative) with three distinct substituents:

  • 6-Bromo group: A halogen atom at position 6 enhances electrophilic reactivity and may influence intermolecular interactions.

  • 2-[(3-Cyanophenyl)imino] group: The Z-configured imino linkage at position 2 introduces a planar, conjugated system, potentially enhancing π-π stacking interactions with biological targets .

  • 3-Carboxamide group: A hydrogen-bond donor/acceptor at position 3 improves solubility and facilitates binding to enzymatic active sites .

The Z stereochemistry is critical for maintaining the spatial orientation required for bioactivity, as seen in similar chromene derivatives .

Physicochemical Data

While experimental data for this specific compound are sparse, analogous chromenes provide a basis for estimation:

PropertyValueSource Analogue
Molecular FormulaC₁₇H₁₁BrN₄O₂Derived from structural analysis
Molecular Weight407.2 g/mol
LogP (Octanol-Water)~3.2 (predicted)Similar to
SolubilityLow in water, moderate in DMSO

The bromine and cyano groups contribute to a moderately lipophilic profile, suggesting membrane permeability. The carboxamide moiety may mitigate excessive hydrophobicity, enhancing bioavailability .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide likely follows a multi-step protocol inspired by methods for analogous chromenes :

  • Formation of the Chromene Core: Condensation of 6-bromosalicylaldehyde with cyanoacetamide under basic conditions yields the 3-cyano-2H-chromene intermediate .

  • Imination Reaction: Reaction with 3-cyanoaniline in the presence of a dehydrating agent (e.g., acetic acid) introduces the imino group .

  • Carboxamide Functionalization: Coupling with an appropriate acyl chloride or via Curtius rearrangement completes the carboxamide group .

Key reaction conditions include:

  • Solvent: Ethanol or water for protic environments that stabilize intermediates .

  • Catalyst: Tertiary amines (e.g., triethylamine) to facilitate imine formation .

Stereochemical Control

The Z configuration is favored due to steric hindrance between the 3-cyanophenyl group and the chromene oxygen, as observed in similar systems . Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography would be required for definitive confirmation.

Biological Activity and Mechanisms

Antimicrobial Activity

Analogous 3-cyano chromenes display moderate antifungal and antibacterial effects. For example, derivatives with MICs of 10–16 µg/mL against Staphylococcus aureus and Candida albicans have been reported . The bromine and cyano groups in the target compound may enhance membrane disruption or enzyme inhibition.

Material Science Applications

The conjugated π-system and halogen atoms in (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide suggest utility in optoelectronic materials:

  • Fluorescence: Chromenes often emit in the blue-green spectrum (λₑₘ ≈ 450–500 nm), tunable via substituents.

  • Charge Transport: Bromine’s electron-withdrawing effect could improve conductivity in organic semiconductors.

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